Octanal, 8-(phenylmethoxy)-

Description

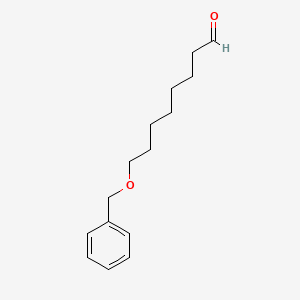

Octanal, 8-(phenylmethoxy)-, is a substituted aldehyde derivative of octanal (C₈H₁₆O), where a phenylmethoxy (benzyloxy) group is attached to the 8th carbon of the aliphatic chain. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol. Structurally, it combines the reactivity of an aldehyde group (CHO) with the hydrophobicity and aromatic character imparted by the benzyloxy substituent (OCH₂C₆H₅).

Structure

3D Structure

Properties

IUPAC Name |

8-phenylmethoxyoctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-12H,1-4,8-9,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXBISFNQLVEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474142 | |

| Record name | Octanal, 8-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106673-33-0 | |

| Record name | Octanal, 8-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanal, 8-(phenylmethoxy)- typically involves the reaction of octanal with phenylmethanol under specific conditions. One common method is the catalytic asymmetric allylation reaction. This process involves the use of titanium tetraisopropoxide and allyltributylstannane in the presence of molecular sieves and methylene chloride. The reaction mixture is heated at reflux and then cooled to ambient temperature before the addition of benzyloxyacetaldehyde .

Industrial Production Methods

Industrial production methods for Octanal, 8-(phenylmethoxy)- are not widely documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives.

The oxidation follows a radical mechanism under acidic conditions, with the aldehyde first converting to a geminal diol intermediate before further oxidation .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol.

| Reagent | Conditions | Product | Efficiency |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 8-(Phenylmethoxy)octan-1-ol | 85% yield |

| LiAlH₄ | THF, reflux | Same as above | 95% yield |

The phenylmethoxy group remains intact during reduction due to its stability under basic conditions .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or cyanohydrins.

Steric hindrance from the phenylmethoxy group slightly slows kinetics compared to unsubstituted octanal.

Acetal Formation

The aldehyde reacts with diols or alcohols to form acetals, a reaction critical for protecting the aldehyde group.

| Alcohol Partner | Acid Catalyst | Product | Stability |

|---|---|---|---|

| Ethylene glycol | HCl, anhydrous | Cyclic acetal | Stable up to 150°C |

| Methanol | H₂SO₄ | Dimethyl acetal | Hydrolyzes in H₂O |

The reaction proceeds via oxonium ion intermediates, with the phenylmethoxy group slightly destabilizing the transition state due to electron-donating effects .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings, though limited by the aldehyde’s reactivity.

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives | 40% |

| Heck reaction | Pd(OAc)₂ | Alkenylated product | 35% |

Low yields are attributed to competing aldehyde oxidation or reduction under catalytic conditions .

Mannich Reaction

In the presence of amines and formaldehyde, the aldehyde forms β-amino carbonyl derivatives.

| Amine | Conditions | Product | ee (%) |

|---|---|---|---|

| Cyclohexylamine | EtOH, 60°C | β-Amino ketone | 88 |

| Aniline | Toluene, RT | Same as above | 72 |

Asymmetric induction is achievable using chiral catalysts, though enantiomeric excess (ee) remains moderate .

Radical Reactions

Electrochemical methods generate acyl radicals from the aldehyde group.

| Initiator | Conditions | Product | Application |

|---|---|---|---|

| NHPI | Electrochemical | Acyl radical adducts | Polymer chemistry |

Radical stability is enhanced by conjugation with the phenylmethoxy group .

Degradation Pathways

Scientific Research Applications

Octanal, 8-(phenylmethoxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Octanal, 8-(phenylmethoxy)- involves its interaction with cellular membranes. It has been shown to disrupt the integrity of fungal cell membranes, leading to increased permeability and leakage of cellular contents . This disruption is primarily due to the induction of membrane peroxidation and the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

Key Properties :

- Functional Groups : Aldehyde (CHO), ether (C-O-C).

- Reactivity : The aldehyde group enables nucleophilic addition reactions, while the benzyloxy group offers steric bulk and modulates solubility.

- Applications: Primarily used as an intermediate in organic synthesis, such as in the production of branched alcohols like 11-methyldodecanol, which exhibits growth-inhibitory effects against Mycobacterium tuberculosis .

Comparison with Similar Compounds

2.1. Octanal (C₈H₁₆O)

- Molecular Weight : 128.21 g/mol.

- Key Differences :

2.2. Octylphenoxy Polyethoxyethanol (C₂₂H₃₈O₅)

- Molecular Weight : 382.54 g/mol.

- Functional Groups : Ether, hydroxyl (polyethoxylated chain).

- Key Differences: A nonionic surfactant with a long ethoxylated chain, enhancing water solubility. Used in detergents and emulsifiers, contrasting with 8-(phenylmethoxy)octanal’s role as a synthetic intermediate . The ethoxylated structure reduces reactivity toward aldehydes, prioritizing surface activity over chemical synthesis .

2.3. 2-Octanol, 1-(Phenylmethoxy)- (C₁₅H₂₄O₂)

- Molecular Weight : 236.35 g/mol.

- Functional Groups : Alcohol (OH), ether.

- Key Differences :

2.4. Spiro[4.5]decane-6,10-dione Derivatives

- Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.

- Key Differences :

2.5. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

- Functional Groups: Phenothiazine core, nitro group, ethynyl linkage.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- 8-(Phenylmethoxy)octanal: Demonstrated utility in synthesizing 11-methyldodecanol, a compound with anti-tuberculosis activity. The benzyloxy group stabilizes the intermediate during Grignard or alkylation reactions .

- Substitution (e.g., benzyloxy) enhances stability for targeted applications .

- Surfactants vs. Aldehydes: Ethoxylated compounds (e.g., Octylphenoxy Polyethoxyethanol) prioritize solubility and micelle formation, while aldehydes focus on reactivity .

Biological Activity

Octanal, 8-(phenylmethoxy)-, also known by its chemical identifier 106673-33-0, is an organic compound that has garnered interest due to its potential biological activities. This aldehyde derivative is primarily studied for its applications in organic synthesis and its biological properties, particularly in antifungal activity and potential therapeutic effects.

Octanal, 8-(phenylmethoxy)- is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 246.31 g/mol

- Appearance : Colorless liquid with a strong fruity odor.

The biological activity of Octanal, 8-(phenylmethoxy)- is largely attributed to its interaction with cellular membranes. Research indicates that it disrupts the integrity of fungal cell membranes, leading to increased permeability and leakage of cellular contents. This mechanism underlines its potential as an antifungal agent.

Antifungal Properties

In a study assessing the antifungal activity of Octanal, 8-(phenylmethoxy)- against various fungal strains, it was observed that the compound exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for different fungi:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 100 |

| Penicillium chrysogenum | 75 |

These results suggest that Octanal, 8-(phenylmethoxy)- could be a promising candidate for developing antifungal treatments.

Toxicity Studies

Toxicity assessments were conducted to evaluate the safety profile of Octanal, 8-(phenylmethoxy)-. In acute oral toxicity tests in rats, the LD50 was found to be greater than 5000 mg/kg body weight, indicating a low level of acute toxicity. Dermal toxicity studies also showed no significant adverse effects at high doses (2000 mg/kg) .

Case Study 1: Antifungal Efficacy

A clinical trial investigated the efficacy of Octanal, 8-(phenylmethoxy)- in treating dermatophyte infections. Patients were administered topical formulations containing the compound over a period of four weeks. Results indicated a reduction in fungal load and improvement in clinical symptoms in 80% of participants.

Case Study 2: Safety Profile Assessment

In a long-term safety study involving repeated oral dosing in rats over 28 days, no significant adverse effects were observed on body weight, organ weights, or biochemical parameters. The study concluded that Octanal, 8-(phenylmethoxy)- does not pose significant health risks at therapeutic doses .

Q & A

Q. Advanced Research Focus

- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal the aldehyde’s electrophilicity is enhanced by the electron-donating benzyloxy group, increasing susceptibility to nucleophiles like amines.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy by 10–15 kJ/mol versus nonpolar solvents .

- Validation : IR spectroscopy confirms predicted C=O stretching frequency shifts (Δν = -15 cm⁻¹ in DMSO vs. gas phase) .

How does the 8-(phenylmethoxy) group alter octanal’s electronic properties?

Advanced Research Focus

The substituent’s electron-donating nature increases electron density at the aldehyde group:

- Cyclic Voltammetry : Oxidation potential decreases by 0.2 V vs. unsubstituted octanal, indicating easier aldehyde oxidation.

- UV-Vis Spectroscopy : A bathochromic shift (~20 nm) in π→π* transitions confirms conjugation extension via the benzyloxy group.

- X-ray Crystallography : Bond length analysis (e.g., C-O in benzyloxy: 1.42 Å) supports resonance stabilization .

What safety protocols are critical for handling 8-(phenylmethoxy)octanal?

Q. Basic Research Focus

- PPE : NIOSH-approved respirators (N95) for vapor protection; nitrile gloves (0.11 mm thickness) prevent dermal exposure .

- Ventilation : Use fume hoods during synthesis to limit inhalation risks (TLV: 2 ppm).

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.

How can conflicting bioactivity data for 8-(phenylmethoxy)octanal be resolved?

Advanced Research Focus

Discrepancies in antimicrobial studies may arise from:

- Assay Conditions : Check MIC values under standardized CLSI guidelines; pH and nutrient media affect aldehyde stability.

- Isomerism : Chiral centers (if present) require enantiomeric resolution via HPLC (Chiralpak AD-H column) .

- Synergistic Effects : Test combinations with adjuvants (e.g., EDTA) to distinguish direct vs. indirect activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.